Bis(acetato-O)(3-methoxyphenyl)iodine
Overview
Description
Bis(acetato-O)(3-methoxyphenyl)iodine is a hypervalent iodine compound with the molecular formula C11H13IO5 and a molar mass of 352.12 g/mol . It is known for its use as an oxidizing agent in organic synthesis, particularly in the formation of carbon-heteroatom bonds. The compound is characterized by its high reactivity and ability to facilitate various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(acetato-O)(3-methoxyphenyl)iodine can be synthesized through the reaction of iodine with 3-methoxyphenyl acetate in the presence of an oxidizing agent. The reaction typically involves the use of acetic acid as a solvent and is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Bis(acetato-O)(3-methoxyphenyl)iodine undergoes various types of chemical reactions, including:
Oxidation: It acts as an oxidizing agent in the oxidation of alcohols to aldehydes or ketones.
Substitution: It can participate in substitution reactions where the acetate groups are replaced by other nucleophiles.
Addition: It can add to unsaturated compounds, facilitating the formation of new carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acetic acid, acetonitrile, and various nucleophiles. The reactions are typically carried out under mild to moderate temperature conditions, often in the presence of a catalyst to enhance the reaction rate and selectivity .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions yield aldehydes or ketones, while substitution reactions can produce a variety of substituted phenyl derivatives .
Scientific Research Applications
Bis(acetato-O)(3-methoxyphenyl)iodine has a wide range of applications in scientific research, including:
Chemistry: It is used as an oxidizing agent in organic synthesis, particularly in the formation of carbon-heteroatom bonds.
Biology: It is employed in the modification of biomolecules, such as the oxidation of amino acids and peptides.
Industry: It is used in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism by which bis(acetato-O)(3-methoxyphenyl)iodine exerts its effects involves the transfer of oxygen atoms to substrates, facilitating oxidation reactions. The compound acts as an electrophilic oxidant, interacting with nucleophilic sites on the substrate to form new bonds. The molecular targets and pathways involved in these reactions depend on the specific substrate and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
(Diacetoxyiodo)benzene: Another hypervalent iodine compound used as an oxidizing agent in organic synthesis.
Iodobenzene diacetate: Similar in structure and reactivity, used in various oxidation and substitution reactions.
Uniqueness
Bis(acetato-O)(3-methoxyphenyl)iodine is unique due to the presence of the 3-methoxyphenyl group, which can influence its reactivity and selectivity in chemical reactions. This structural feature can provide distinct advantages in specific synthetic applications compared to other hypervalent iodine compounds .
Properties
IUPAC Name |
[acetyloxy-(3-methoxyphenyl)-λ3-iodanyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IO5/c1-8(13)16-12(17-9(2)14)10-5-4-6-11(7-10)15-3/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWGBAIOUVBHKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OI(C1=CC=CC(=C1)OC)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370595 | |
Record name | Bis(acetyloxy)(3-methoxyphenyl)-lambda~3~-iodane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69180-50-3 | |
Record name | Bis(acetyloxy)(3-methoxyphenyl)-lambda~3~-iodane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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